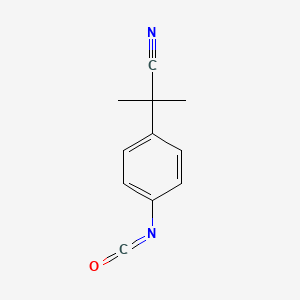
2-(4-Isocyanatophenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isocyanatophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of an isocyanate group and a nitrile group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanatophenyl)-2-methylpropanenitrile typically involves the reaction of 4-isocyanatobenzyl cyanide with suitable reagents under controlled conditions. One common method involves the use of phosgene as a reagent to introduce the isocyanate group . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This ensures high efficiency and yield. The process typically involves the use of catalysts to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isocyanatophenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The nitrile group can participate in addition reactions with electrophiles, leading to the formation of imines and other derivatives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Electrophiles: React with the nitrile group to form imines.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Imines: Formed from the reaction with electrophiles.
Wissenschaftliche Forschungsanwendungen
2-(4-Isocyanatophenyl)-2-methylpropanenitrile has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyureas.
Materials Science: Employed in the development of advanced materials such as aerogels and nanostructures.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of 2-(4-Isocyanatophenyl)-2-methylpropanenitrile involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products such as ureas and urethanes. The nitrile group can undergo addition reactions with electrophiles, leading to the formation of imines and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isocyanatobenzyl cyanide: Similar structure but lacks the methyl group on the propanenitrile moiety.
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Contains an additional isocyanate group, making it more reactive.
2,4-Diisocyanato-1-methylbenzene: Contains two isocyanate groups and is used in the synthesis of polyurethanes.
Uniqueness
2-(4-Isocyanatophenyl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it suitable for various applications in polymer chemistry and materials science .
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-(4-isocyanatophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H10N2O/c1-11(2,7-12)9-3-5-10(6-4-9)13-8-14/h3-6H,1-2H3 |
InChI-Schlüssel |
XXACVKMOMPJBSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)
![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)

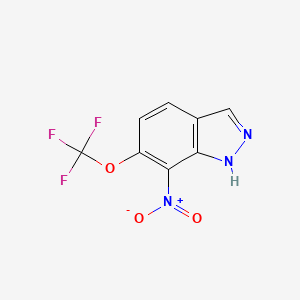
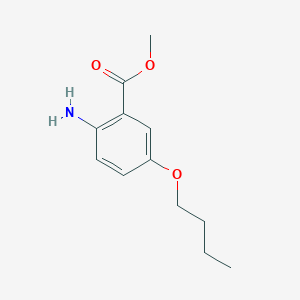



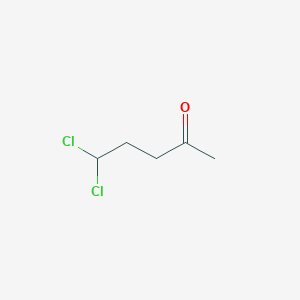

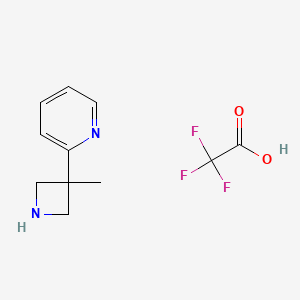
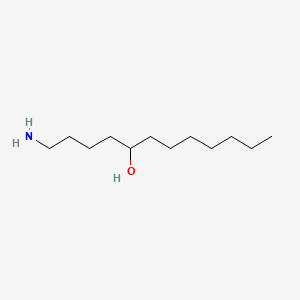
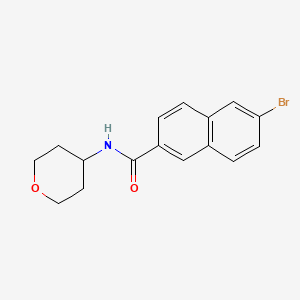
![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
